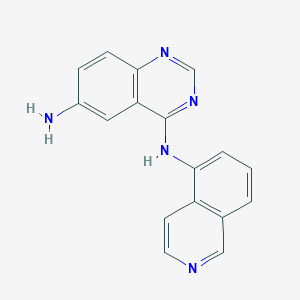
4,6-Quinazolinediamine, N-5-isoquinolinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . This compound, with the molecular formula C17H13N5, has drawn significant attention in medicinal chemistry due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE typically involves the reaction of isoquinoline derivatives with quinazoline precursors under specific conditions. One common method includes the condensation of anthranilic acid with amides, followed by cyclization and subsequent functionalization to introduce the isoquinoline moiety . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound’s biological activity.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated quinazolines .
Applications De Recherche Scientifique
N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antibacterial activities. .
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various kinases, which are enzymes that play crucial roles in cell signaling and proliferation. By inhibiting these kinases, the compound can disrupt cancer cell growth and survival . Additionally, it may interact with other cellular targets, contributing to its broad spectrum of biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine: Known for its remarkable anticancer activity.
N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine: Exhibits vasodilatory and hypotensive effects.
Uniqueness
N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE stands out due to its unique combination of the isoquinoline and quinazoline moieties, which contribute to its potent biological activities. Its ability to act as a multi-kinase inhibitor and its effective anti-proliferative activity against cancer cell lines make it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
899829-96-0 |
|---|---|
Formule moléculaire |
C17H13N5 |
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
4-N-isoquinolin-5-ylquinazoline-4,6-diamine |
InChI |
InChI=1S/C17H13N5/c18-12-4-5-15-14(8-12)17(21-10-20-15)22-16-3-1-2-11-9-19-7-6-13(11)16/h1-10H,18H2,(H,20,21,22) |
Clé InChI |
CYSISYKXNPIVFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C(=C1)NC3=NC=NC4=C3C=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


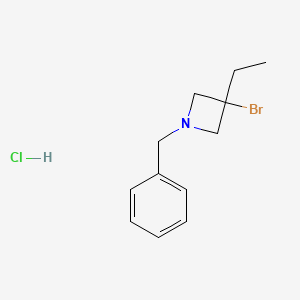
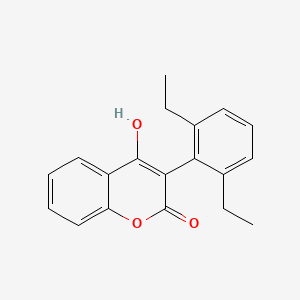

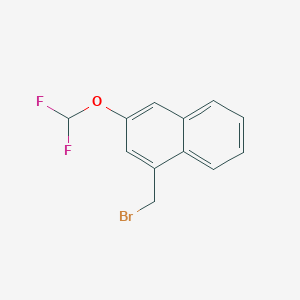
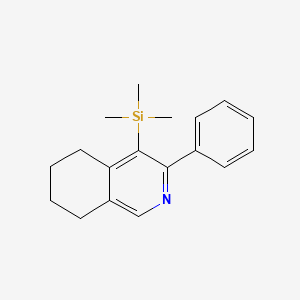
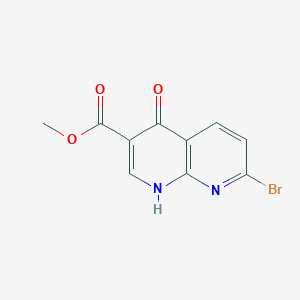

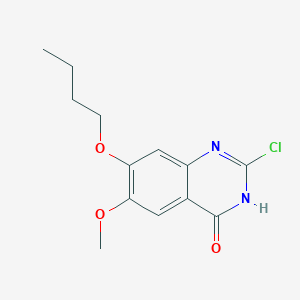
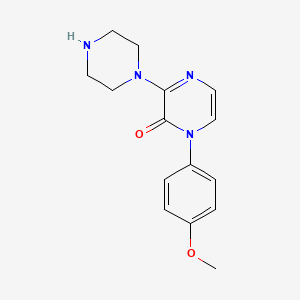
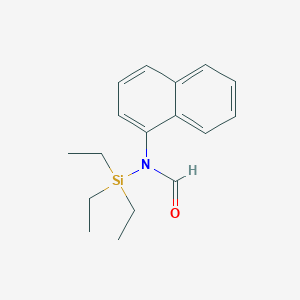

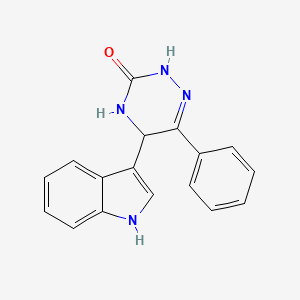
![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)

